molecular formula C12H15FN2O2 B1476200 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid CAS No. 2098082-69-8

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Cat. No.: B1476200
CAS No.: 2098082-69-8
M. Wt: 238.26 g/mol
InChI Key: RCALXJBRJZSQED-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For instance, the form of 6-(3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid, a similar compound, is solid .

Scientific Research Applications

Understanding Nicotinic Acid Derivatives

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid falls under the broad category of nicotinic acid (niacin) derivatives, which are extensively studied for their pharmacological benefits. While the specific compound mentioned does not directly appear in the available research, insights into nicotinic acid and its derivatives highlight their potential applications in various therapeutic areas.

Potential Therapeutic Uses

  • Desensitization of Nicotinic Acetylcholine Receptors : Nicotinic acid derivatives, including compounds similar in structure to this compound, may contribute to the desensitization of nicotinic acetylcholine receptors (nAChRs). This process is crucial for developing drugs aimed at improving cognition and memory without the adverse effects associated with direct agonist actions (Buccafusco, Beach, & Terry, 2009).

  • Anticancer Potential : Recent studies emphasize the significance of nicotinic acid derivatives as promising anticancer agents. Their ability to influence cellular mechanisms related to cancer progression marks them as potential candidates for drug development aimed at cancer treatment (Jain, Utreja, Kaur, & Jain, 2020).

  • Lipid Disorders Treatment : Nicotinic acid is renowned for its efficacy in treating lipid disorders by lowering LDL and VLDL levels while increasing HDL levels. Derivatives of nicotinic acid, by extension, may possess similar lipid-modifying effects, offering a broad spectrum of therapeutic applications in cardiovascular health management (Figge, Figge, Souney, Mutnick, & Sacks, 1988).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle this compound with care and use appropriate safety measures.

Mechanism of Action

    Target of action

    Nicotinic acid, also known as niacin, is a form of vitamin B3 that is used by your body to turn food into energy. It plays a role in cellular signaling and making and repairing DNA, in addition to acting as an antioxidant .

    Mode of action

    Nicotinic acid is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme involved in several biological processes including cellular metabolism, DNA repair, and gene expression .

    Biochemical pathways

    Nicotinic acid is involved in the NAD+ salvage pathway, which is crucial for energy generation and cellular repair mechanisms .

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of nicotinic acid are well-studied. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted through the urine .

    Result of action

    The primary result of nicotinic acid action is the production of NAD+, which is crucial for energy production and cellular repair mechanisms .

    Action environment

    The action of nicotinic acid can be influenced by several factors including the individual’s health status, genetic factors, and diet. For example, alcohol consumption can increase the body’s requirement for niacin .

Properties

IUPAC Name

6-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-6-9-2-1-5-15(8-9)11-4-3-10(7-14-11)12(16)17/h3-4,7,9H,1-2,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCALXJBRJZSQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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